5-Thio-D-glucopyranose

Description

BenchChem offers high-quality 5-Thio-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thio-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

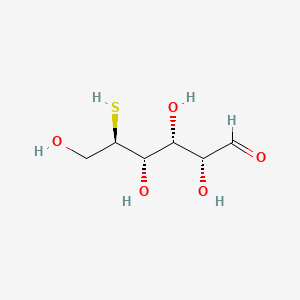

16505-91-2 |

|---|---|

Molecular Formula |

C6H12O5S |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

6-(hydroxymethyl)thiane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 |

InChI Key |

KNWYARBAEIMVMZ-UHFFFAOYSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)S)O |

physical_description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Thio-D-glucopyranose: Structure, Stereochemistry, and Applications

This guide provides a comprehensive technical overview of 5-Thio-D-glucopyranose, a pivotal sulfur-containing carbohydrate analogue. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, stereochemical nuances, and the burgeoning therapeutic applications of this fascinating molecule.

Introduction: The Significance of a Sulfur-for-Oxygen Substitution

5-Thio-D-glucopyranose is a structural analogue of the ubiquitous monosaccharide, D-glucose, where the oxygen atom in the pyranose ring (at position 5) is replaced by a sulfur atom. This seemingly subtle substitution imparts profound changes to the molecule's physicochemical properties and biological activity. As the nearest analogue to natural D-glucose, 5-Thio-D-glucose serves as an invaluable tool in dissecting the biochemistry of glucose transport and metabolism.[1] Its unique characteristics have positioned it as a molecule of interest in various therapeutic areas, including oncology and metabolic diseases. The introduction of the larger, less electronegative sulfur atom alters bond lengths and angles within the pyranose ring, influencing its conformational flexibility and its interactions with biological targets.

Chemical Structure and Stereochemistry: A Tale of Two Anomers and a Preferred Conformation

The chemical formula of 5-Thio-D-glucopyranose is C₆H₁₂O₅S, with a molecular weight of 196.22 g/mol .[1][2][3][4] Its IUPAC name is 6-(hydroxymethyl)thiane-2,3,4,5-tetrol.[2] Like D-glucose, 5-Thio-D-glucopyranose exists in solution as an equilibrium mixture of two anomers, designated as α and β, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).

Anomeric Forms: α and β-5-Thio-D-glucopyranose

The α-anomer (α-D-glucothiopyranose) and the β-anomer are diastereomers.[1] In the α-anomer, the anomeric hydroxyl group is in an axial position, while in the β-anomer, it occupies an equatorial position in the preferred chair conformation. The specific optical rotation of the α-anomer is [α]D20 +188° in water.[1]

Ring Conformation: The Dominance of the ⁴C₁ Chair

Due to the substitution of the ring oxygen with a larger sulfur atom, the geometry of the pyranose ring is altered compared to D-glucose. However, similar to D-glucose, 5-Thio-D-glucopyranose predominantly adopts a chair conformation to minimize steric strain. Computational and experimental studies have shown that the ⁴C₁ chair conformation, where the bulky hydroxymethyl group at C5 is in an equatorial position, is the most stable and therefore the predominant conformation for both anomers.

Diagram: Chair Conformation of α and β-5-Thio-D-glucopyranose

Caption: Chair conformations of α- and β-5-Thio-D-glucopyranose.

Synthesis and Characterization: From Precursors to Pure Anomers

The synthesis of 5-Thio-D-glucopyranose has been a subject of interest since its initial preparation. Several synthetic routes have been developed, with many stemming from the pioneering work of Whistler and his collaborators.[1]

General Synthetic Strategy

A common approach to synthesizing 5-Thio-D-glucopyranose involves the transformation of readily available carbohydrate precursors. One established method, developed by Feather and Whistler in 1962, laid the groundwork for subsequent refinements.[1] A more streamlined synthesis of 5-thio-α-D-glucose pentaacetate was later reported by the same group. While the full detailed protocol from the original literature is extensive, the general workflow can be summarized as follows:

Diagram: Synthetic Workflow for 5-Thio-D-glucose Pentaacetate

Sources

- 1. radiationresearch [radiation-research.kglmeridian.com]

- 2. 5-Thio-D-glucopyranose | C6H12O5S | CID 307185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. Crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Thio-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sulfur-Containing Glucose Analogue

5-Thio-D-glucopyranose, a structural analogue of D-glucose where the ring oxygen at position 5 is replaced by a sulfur atom, stands as a molecule of significant interest in medicinal chemistry and chemical biology. This substitution imparts unique physicochemical properties and biological activities, making it a valuable tool for probing glucose-related biochemical pathways and a promising scaffold for drug design. Its increased stability compared to its oxygen-containing counterpart, D-glucose, offers advantages in the development of therapeutic agents with improved pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of 5-Thio-D-glucopyranose, intended to serve as a technical resource for researchers and professionals in the field.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of 5-Thio-D-glucopyranose is paramount for its effective use in research and development. These properties dictate its behavior in various experimental settings and are crucial for the design of new derivatives and formulations.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-(hydroxymethyl)thiane-2,3,4,5-tetrol | [4] |

| CAS Registry Number | 20408-97-3 | [5] |

| Molecular Formula | C₆H₁₂O₅S | [4][5] |

| Molecular Weight | 196.22 g/mol | [4][5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 135-138 °C | [6] |

| Optical Rotation ([α]D²⁰) | +188° (c = 1.56 in water) | [7] |

Solubility Profile

The solubility of 5-Thio-D-glucopyranose is a critical parameter for its application in various assays and as a synthetic precursor. While detailed quantitative data across a wide range of solvents is not extensively published, its general solubility characteristics are known. It is readily soluble in water. For comparison, its parent compound, D-glucose, exhibits high solubility in water (approximately 479 g/L at 20°C and 546 g/L at 30°C) and is slightly soluble in ethanol.[8] D-glucose is also soluble in dimethyl sulfoxide (DMSO) at approximately 30 mg/mL.[9] Given the structural similarity, 5-Thio-D-glucopyranose is expected to have good solubility in polar protic solvents.

Spectroscopic and Analytical Data

The structural elucidation and confirmation of 5-Thio-D-glucopyranose rely on various spectroscopic techniques. A comprehensive analysis of its NMR spectra is crucial for understanding its conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of 5-Thio-D-glucopyranose have been fully analyzed.[10] The replacement of the ring oxygen with sulfur leads to a slight puckering of the pyranose ring compared to D-glucose. This conformational change is reflected in the coupling constants observed in the ¹H NMR spectrum, with axial-axial couplings being smaller in the thio-analogue.[11] While the full, detailed spectral data with complete assignments of chemical shifts and coupling constants is best obtained from primary literature, a representative overview of the expected regions for key signals is provided below. For detailed analysis, researchers are directed to specialized publications on the conformational analysis of thiosugars.[7][10][12][13][14][15]

Mass Spectrometry (MS): The mass spectrum of 5-Thio-D-glucopyranose provides confirmation of its molecular weight. The molecular ion peak [M]+ is expected at m/z 196.[16]

Part 2: Chemical Reactivity and Stability

The chemical behavior of 5-Thio-D-glucopyranose is largely influenced by the presence of the sulfur atom in the pyranose ring. This substitution affects its stability and reactivity in key chemical transformations.

Glycosylation Reactions: A Versatile Building Block

5-Thio-D-glucopyranose is a versatile participant in glycosylation reactions, capable of acting as both a glycosyl donor and an acceptor. The sulfur atom's electronic properties, particularly the strong anomeric effect of the thiane ring, play a significant role in directing the stereochemical outcome of these reactions.[17] When used as a glycosyl acceptor, 5-Thio-D-glucopyranose has been shown to be α-directing.[17]

Caption: Generalized workflow for a glycosylation reaction using a thioglycoside donor.

Oxidation of the Thioether

The sulfur atom in the pyranose ring of 5-Thio-D-glucopyranose can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation opens avenues for the synthesis of novel derivatives with potentially altered biological activities and provides access to glycosyl sulfoxides, which are valuable glycosyl donors.

A general and environmentally friendly method for the oxidation of thiosaccharides involves photosensitized oxidation.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the 5-Thio-D-glucopyranose derivative in an appropriate solvent (e.g., acetonitrile).

-

Addition of Photosensitizer: Add a catalytic amount of a photosensitizer (e.g., Rose Bengal or Methylene Blue).

-

Oxygen Atmosphere: Bubble oxygen through the solution for a few minutes to ensure an oxygen-rich environment.

-

Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a halogen lamp) while maintaining a constant temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting sulfoxide by column chromatography.

Stability Profile

Thiosugars, including 5-Thio-D-glucopyranose, generally exhibit greater stability towards chemical and enzymatic hydrolysis compared to their O-glycoside counterparts.[1][2][3] This enhanced stability is a key feature that makes them attractive for the development of enzyme inhibitors and carbohydrate-based drugs.

Part 3: Biological Activity and Applications in Drug Development

The unique structural and chemical properties of 5-Thio-D-glucopyranose translate into distinct biological activities, making it a molecule of great interest in drug discovery and development.

Inhibition of Glucose Transport

One of the most well-characterized biological effects of 5-Thio-D-glucopyranose is its ability to competitively inhibit the cellular transport of D-glucose.[6][25] Cancer cells often exhibit a high rate of glycolysis and an overexpression of glucose transporters (GLUTs) to meet their increased energy demands. By targeting these transporters, 5-Thio-D-glucopyranose can selectively disrupt the energy supply to cancer cells, making it a promising candidate for anticancer therapy.[25]

Caption: Mechanism of competitive inhibition of glucose transport by 5-Thio-D-glucopyranose.

α-Glucosidase Inhibition

5-Thio-D-glucopyranose has also been shown to be a weak to moderate inhibitor of α-glucosidase.[17] This enzyme is involved in the breakdown of complex carbohydrates into glucose in the digestive tract. Inhibition of α-glucosidase can delay the absorption of glucose and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. The development of more potent α-glucosidase inhibitors based on the 5-Thio-D-glucopyranose scaffold is an active area of research.

Conclusion

5-Thio-D-glucopyranose is a fascinating and valuable molecule with a unique profile of physical, chemical, and biological properties. Its enhanced stability, coupled with its ability to mimic and interfere with glucose-related processes, has positioned it as a powerful tool in chemical biology and a promising lead compound in drug discovery. This in-depth technical guide provides a foundational understanding of its core characteristics, offering researchers and drug development professionals the necessary knowledge to harness the full potential of this important sulfur-containing carbohydrate. Further exploration into its synthesis, derivatization, and biological evaluation will undoubtedly continue to uncover new and exciting applications for 5-Thio-D-glucopyranose in science and medicine.

References

- Aguirre-Valderrama, A., & Dobado, J. A. (2006). Conformational Analysis of Thiosugars: Theoretical NMR Chemical Shifts and 3 J H,H Coupling Constants of 5‐Thio‐Pyranose Monosaccharides.

- Encyclopedia.pub. (2020). Thiosugars of Biological Significance.

- Lambert, J. B., & Wharry, S. M. (1982). Conformational analysis of 5-thio-D-glucose. The Journal of Organic Chemistry, 47(20), 3873-3878.

- MDPI. (2022). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars.

- Madern, J. M. (2024).

- Whistler, R. L., & Lake, W. C. (1972). 5-Thio-α-d-glucopyranose. In Methods in Carbohydrate Chemistry (Vol. 6, pp. 286-291). Academic Press.

- ResearchGate. (n.d.). Synthesis of 1-thiosugars and the corresponding 1-thioglycosides.

- Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- Nayak, U. G., & Whistler, R. L. (1969). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry, 34(4), 97-100.

- ChemicalBook. (n.d.). 5-THIO-D-GLUCOSE(20408-97-3) MS spectrum.

- Whistler, R. L., & Pyler, R. E. (1968). Alternate synthesis of 5-thio-D-glucose pentaacetate. The Journal of Organic Chemistry, 33(12), 4643-4644.

- Rowell, R. M., & Whistler, R. L. (1966). Derivatives of α-D-Glucothiopyranose1. The Journal of Organic Chemistry, 31(5), 1514-1516.

- Ueda, A., Pi, J., Makura, Y., Tanaka, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC advances, 10(17), 10133-10139.

- Biological Magnetic Resonance Bank. (n.d.). D-(+)-Glucose.

- Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1) H and (13) C chemical shifts and J (H, H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

- PubChem. (n.d.). D-Glucose.

- ResearchGate. (n.d.). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

- R Discovery. (n.d.). Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of d-glucopyranose and all d-glucopyranosyl- d-glucopyranosides.

- The Royal Society of Chemistry. (n.d.). 5-Thio-D-glucose | The Merck Index Online.

- PubChem. (n.d.). 5-Thio-D-glucopyranose.

- Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by 5-thio-d-glucopyranose. Biochemical Journal, 130(4), 919-925.

- Ritter, R. C., & Slusser, P. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144.

- AIP Publishing. (2023). 2D-IR spectroscopy of carbohydrates: Characterization of thiocyanate-labeled β-glucose in CHCl3 and H2O. The Journal of Chemical Physics.

- ResearchGate. (n.d.).

- Lee, K. J., & Kim, M. R. (2015). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Preventive nutrition and food science, 20(2), 102.

- CIGS. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.

- Cayman Chemical. (n.d.). D-(+)

- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

- ResearchGate. (n.d.).

- Pariza, M. W., & Johnson, P. E. (2001). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Journal of Food Protection, 64(1), 122-125.

- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.

- precisionFDA. (n.d.). 5-THIO-.ALPHA.-D-GLUCOPYRANOSE.

- precisionFDA. (n.d.). 5-THIO-.BETA.-D-GLUCOPYRANOSE.

- ResearchGate. (n.d.). The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction.

- ACS Publications. (2017). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Journal of Agricultural and Food Chemistry.

- Semantic Scholar. (n.d.).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Thiosugars: reactivity, methodology and applications - Leiden University [universiteitleiden.nl]

- 4. 5-Thio-D-glucopyranose | C6H12O5S | CID 307185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. 5-THIO-D-GLUCOSE(20408-97-3) MS spectrum [chemicalbook.com]

- 17. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Inhibition of cellular transport processes by 5-thio-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Thio-D-glucopyranose: A Versatile Tool in Glycobiology and Drug Discovery

Introduction: Unveiling the Thiosugar Analogue of Glucose

In the intricate world of carbohydrate chemistry and biology, subtle structural modifications can lead to profound changes in biological activity. 5-Thio-D-glucopyranose, a close structural analogue of D-glucose where the oxygen atom in the pyranose ring is replaced by a sulfur atom, stands as a testament to this principle. This thiosugar has emerged as an invaluable tool for researchers and drug development professionals, offering unique insights into glucose metabolism and transport, and serving as a scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of 5-Thio-D-glucopyranose, delving into its fundamental properties, synthesis, and diverse applications, with a focus on the underlying scientific principles that govern its utility.

Core Properties and Identification

A thorough understanding of the physicochemical properties of 5-Thio-D-glucopyranose is paramount for its effective application in research.

Molecular Formula and CAS Number:

The fundamental chemical identity of 5-Thio-D-glucopyranose is defined by its molecular formula and its unique Chemical Abstracts Service (CAS) number.

| Property | Value |

| Molecular Formula | C6H12O5S[1] |

| CAS Number (α-anomer) | 20408-97-3[1] |

| CAS Number (D-glucopyranose) | 16505-91-2 |

Physicochemical Data:

Key physical and chemical characteristics of 5-Thio-D-glucopyranose are summarized below.

| Property | Value | Source |

| Molecular Weight | 196.22 g/mol | [1] |

| Melting Point | 135-136 °C | [1] |

| Optical Rotation [α]D20 | +188° (c = 1.56 in water) | [1] |

| Appearance | White to off-white powder |

Spectroscopic Characterization:

Chemical Synthesis: A Practical Approach

The synthesis of 5-Thio-D-glucopyranose has been a subject of interest since its initial preparation. The work of Whistler and colleagues has laid a significant foundation in this area.[1] A shorter, more efficient synthesis of its pentaacetate derivative, a key intermediate, has been developed, making this valuable research tool more accessible.

Synthetic Workflow Overview:

The synthesis of 5-Thio-D-glucopyranose typically involves a multi-step process starting from a readily available carbohydrate precursor, such as D-glucose. The key transformation is the introduction of the sulfur atom into the pyranose ring.

Caption: A generalized workflow for the synthesis of 5-Thio-D-glucopyranose.

Experimental Protocol: A Shorter Synthesis of 5-Thio-α-D-glucose Pentaacetate

The following is a summarized protocol based on the improved synthesis methods.[3] This procedure provides a more efficient route to the pentaacetate, which can then be deprotected to yield the final product.

Step 1: Preparation of Intermediate 3

-

A detailed procedure for synthesizing the starting material, a protected glucose derivative, is followed. This often involves reactions to introduce a suitable leaving group at the 5-position and a thiol group.

Step 2: Cyclization to form the Thiane Ring

-

The protected intermediate is treated with a base to facilitate an intramolecular nucleophilic substitution, where the thiol group displaces the leaving group to form the 5-thiopyranose ring.

Step 3: Acetolysis and Acetylation

-

The cyclic product is then subjected to acetolysis using a mixture of acetic anhydride, acetic acid, and sulfuric acid. This step cleaves the protecting groups and acetylates the free hydroxyl groups.

-

The reaction mixture is worked up by pouring it onto crushed ice, followed by extraction and purification.

Step 4: Purification

-

The crude pentaacetate is purified by column chromatography on silica gel to yield the pure 5-Thio-α-D-glucose pentaacetate.

Step 5: Deacetylation to 5-Thio-D-glucopyranose

-

The purified pentaacetate is deacetylated using a base, such as sodium methoxide in methanol, to afford the final product, 5-Thio-D-glucopyranose.

Biological Activity and Mechanism of Action

5-Thio-D-glucopyranose exerts its biological effects primarily by interacting with the cellular machinery responsible for glucose transport and metabolism. Its structural similarity to D-glucose allows it to be recognized by glucose transporters and enzymes, but the presence of the sulfur atom alters its subsequent processing, leading to a range of interesting biological outcomes.

Interaction with Glucose Transporters:

5-Thio-D-glucopyranose is a substrate for and a competitive inhibitor of glucose transporters.[4] This has been demonstrated in various cell types, including rabbit kidney-cortex slices and rat diaphragm muscle.[4]

-

Transport Kinetics: The transport of 5-Thio-D-glucose into cells exhibits saturation kinetics, with a reported K_m value of 2.4 mM in rabbit kidney-cortex slices.[4]

-

Competitive Inhibition: It competitively inhibits the transport of other hexoses, such as D-galactose and methyl α-D-glucopyranoside, with reported K_i values of 4.8 mM and 9.7 mM, respectively.[4] In the mouse small intestine, the apparent K_I for 5-Thio-D-glucose as an inhibitor of D-glucose transport was found to be 3.0 mM.[5]

Mechanism of Transport Inhibition:

The substitution of the ring oxygen with sulfur does not appear to significantly alter the conformation of the sugar in a way that prevents binding to glucose transporters.[4] It is recognized and translocated across the cell membrane via facilitative glucose transporters (GLUTs). By competing with D-glucose for binding to these transporters, 5-Thio-D-glucopyranose effectively reduces the uptake of cellular glucose.

Caption: Competitive inhibition of glucose transport by 5-Thio-D-glucopyranose.

Inhibition of Hexokinase and Glycolysis:

Once inside the cell, 5-Thio-D-glucose can be phosphorylated by hexokinase, though it is generally a poorer substrate than D-glucose. The resulting 5-thio-D-glucose-6-phosphate can act as an inhibitor of downstream glycolytic enzymes. The inhibition of glucose utilization via glycolysis has been observed in the mouse small intestine.[5][6] While the precise kinetic parameters for hexokinase inhibition by 5-Thio-D-glucose are not extensively documented in readily available literature, its action as an antimetabolite suggests interference with this crucial first step of glycolysis.

Diabetogenic Effect:

A notable biological effect of 5-Thio-D-glucose is its diabetogenic action when administered in vivo.[7] This is attributed to its ability to interfere with cellular glucose transport and utilization, leading to hyperglycemia.[4][6] This property makes it a useful tool for studying the physiological responses to impaired glucose metabolism.

Applications in Research and Drug Development

The unique biological properties of 5-Thio-D-glucopyranose have led to its use in a variety of research applications.

Studying Glucose Transport and Metabolism:

As a competitive inhibitor of glucose transport, 5-Thio-D-glucopyranose is an excellent tool for dissecting the kinetics and regulation of glucose transporters in different cell types and tissues. It can be used in glucose uptake assays to probe the activity of these transporters under various physiological and pathological conditions.

Experimental Protocol: Competitive Glucose Uptake Assay

This protocol describes a general method for assessing the inhibitory effect of 5-Thio-D-glucopyranose on cellular glucose uptake using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cultured cells of interest

-

Cell culture medium (glucose-containing and glucose-free)

-

5-Thio-D-glucopyranose

-

2-NBDG

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate them in glucose-free medium for a defined period to upregulate glucose transporters.

-

Inhibitor Treatment: Treat the cells with varying concentrations of 5-Thio-D-glucopyranose in glucose-free medium for a short pre-incubation period.

-

Glucose Uptake: Add 2-NBDG to the wells (with and without the inhibitor) and incubate for a specific time to allow for uptake.

-

Washing: Terminate the uptake by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry.

-

Data Analysis: Quantify the inhibition of 2-NBDG uptake by 5-Thio-D-glucopyranose and determine parameters such as the IC50 value.

Development of Glycosidase Inhibitors:

5-Thio-D-glucopyranose has been investigated as a potential inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.[2] Its structural similarity to glucose allows it to bind to the active site of these enzymes. This property makes it a valuable lead compound for the design of more potent and selective glycosidase inhibitors, which have therapeutic potential in conditions such as diabetes and viral infections.

Scaffold for Novel Therapeutics:

The thiosugar ring of 5-Thio-D-glucopyranose serves as a versatile scaffold for the synthesis of a wide range of carbohydrate-based drugs. Its unique chemical properties, conferred by the sulfur atom, can lead to derivatives with enhanced stability, altered biological activity, and improved pharmacokinetic profiles compared to their oxygen-containing counterparts.

Conclusion: A Continuing Legacy in Science

5-Thio-D-glucopyranose, a seemingly simple modification of a fundamental biological molecule, has proven to be a remarkably powerful tool in the hands of researchers. Its ability to competitively inhibit glucose transport and interfere with glycolysis has provided invaluable insights into these fundamental cellular processes. As a synthetic building block, it continues to pave the way for the development of novel therapeutic agents. The in-depth understanding of its properties, synthesis, and biological actions, as outlined in this guide, will undoubtedly continue to fuel discoveries in the fields of glycobiology, metabolic research, and drug development for years to come.

References

- Feather, M. S., & Whistler, R. L. (1962). Derivatives of 5-deoxy-5-mercapto-D-glucose. Tetrahedron Letters, 3(15), 667-668.

-

Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by 5-thio-D-glucopyranose. Biochemical Journal, 130(4), 919–925. [Link]

-

Abd El-Rahman, M. M. A., & Whistler, R. L. (1973). A shorter synthesis of 5-thio-α-D-glucose pentaacetate. Organic Preparations and Procedures International, 5(5), 245-249. [Link]

-

Ueda, A., Pi, J., Makura, Y., Tanaka, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances, 10(18), 10683-10689. [Link]

-

Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. [Link]

-

Zimmerman, T. P., & Yip, L. C. (1974). Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine. Proceedings of the Society for Experimental Biology and Medicine, 146(3), 734-738. [Link]

-

Chen, W., & Whistler, R. L. (1975). Action of 5-thio-D-glucose and its 1-phosphate with hexokinase and phosphoglucomutase. Archives of Biochemistry and Biophysics, 169(2), 392-396. [Link]

-

PubChem. (n.d.). 5-Thio-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugFuture. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]

Sources

- 1. 5-Thio-D-glucose [drugfuture.com]

- 2. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of cellular transport processes by 5-thio-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat [pubmed.ncbi.nlm.nih.gov]

5-Thio-D-glucopyranose: A Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

5-Thio-D-glucopyranose, a structural analog of D-glucose where the ring oxygen is replaced by a sulfur atom, has emerged as a molecule of significant interest in biomedical research. Its ability to competitively interact with biological pathways dependent on glucose metabolism has positioned it as a valuable tool for studying glucose biochemistry and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of 5-Thio-D-glucopyranose, with a focus on its mechanisms of action as a glycosidase inhibitor, a modulator of glucose transport, and its activity in cancer and virology. This guide is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation into this promising compound.

Introduction: The Significance of a Sulfur-Substituted Glucose Analog

The central role of D-glucose in cellular metabolism, signaling, and structure makes it a focal point for therapeutic intervention in a myriad of diseases. The substitution of the endocyclic oxygen with sulfur in 5-Thio-D-glucopyranose creates a molecule that is recognized by many of the same cellular components as glucose but is often processed differently, leading to inhibitory or modulatory effects.[1] This structural similarity allows it to act as a competitive inhibitor in various glucose-dependent processes.[1][2] This guide will delve into the key biological activities of 5-Thio-D-glucopyranose, providing both the mechanistic rationale and practical experimental frameworks for their investigation.

Inhibition of Glycosidases: A Target for Metabolic Control

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing a crucial role in digestion, lysosomal catabolism, and the post-translational modification of proteins. The inhibition of these enzymes is a key strategy in the management of metabolic disorders such as type 2 diabetes.

Mechanism of Action

5-Thio-D-glucopyranose has been shown to be a weak to moderate inhibitor of α-glucosidase.[3] The proposed mechanism of inhibition involves the sulfur atom in the pyranose ring, which, due to its different atomic radius and electronegativity compared to oxygen, can alter the binding affinity and catalytic processing of the sugar analog within the enzyme's active site. While specific kinetic data such as the inhibition constant (Ki) for 5-Thio-D-glucopyranose against various glycosidases are not extensively reported in the literature, its inhibitory effect has been demonstrated. For instance, in one study, 5-thio-D-glucose showed 48% inhibition of rat intestinal α-glucosidase at a concentration of 8 mM.[3] The lack of extensive kinetic data presents an opportunity for further research to fully characterize its inhibitory profile against a broader range of glycosidases.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a colorimetric method to determine the inhibitory activity of 5-Thio-D-glucopyranose against α-glucosidase.

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

5-Thio-D-glucopyranose

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Acarbose (positive control)

-

0.1 M Sodium phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na2CO3) (stop solution)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 5-Thio-D-glucopyranose in phosphate buffer.

-

Prepare a stock solution of α-glucosidase (0.5 U/mL) in phosphate buffer.

-

Prepare a 5 mM solution of pNPG in phosphate buffer.

-

Prepare a stock solution of Acarbose in phosphate buffer.

-

Prepare a 0.1 M solution of Na2CO3 in deionized water.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of phosphate buffer to the blank wells.

-

Add 50 µL of α-glucosidase solution to the control and test wells.

-

Add 50 µL of various concentrations of 5-Thio-D-glucopyranose or Acarbose to the test wells. Add 50 µL of phosphate buffer to the control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells except the blank.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Interference with Cellular Glucose Transport

The transport of glucose across the cell membrane is a fundamental process mediated by two main families of glucose transporters: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). Due to its structural similarity to D-glucose, 5-Thio-D-glucopyranose can interfere with these transport systems.

Mechanism of Action

5-Thio-D-glucopyranose is actively transported into cells and competitively inhibits the transport of D-glucose. It has been shown to be a substrate for both active and facilitated diffusion transport processes. In rabbit kidney-cortex slices, the uptake of 5-Thio-D-glucose is Na+-dependent and sensitive to phlorizin, a characteristic of SGLT-mediated transport.[4][5] It competitively inhibits the transport of D-galactose and methyl α-D-glucopyranoside with Ki values of 4.8 mM and 9.7 mM, respectively.[4][5] In rat diaphragm muscle, it is taken up by the facilitated-diffusion transport system, indicative of interaction with GLUT transporters.[4] While the specific affinities for various GLUT isoforms have not been extensively detailed, its ability to interfere with glucose uptake underscores its potential to modulate cellular metabolism.

Experimental Protocol: Cellular Glucose Uptake Assay

This protocol describes a non-radioactive, bioluminescent assay to measure the effect of 5-Thio-D-glucopyranose on glucose uptake in cultured cells.

Materials and Reagents:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium

-

5-Thio-D-glucopyranose

-

2-Deoxyglucose (2DG)

-

Glucose Uptake-Glo™ Assay kit (Promega) or similar

-

96-well white-walled, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add glucose-free culture medium containing various concentrations of 5-Thio-D-glucopyranose or vehicle control.

-

Incubate for a predetermined time (e.g., 1 hour) at 37°C.

-

-

Glucose Uptake:

-

Add 2-Deoxyglucose (2DG) to all wells to a final concentration of 1 mM.

-

Incubate for 10-20 minutes at 37°C.

-

-

Lysis and Detection:

-

Follow the manufacturer's instructions for the Glucose Uptake-Glo™ Assay kit, which typically involves:

-

Adding a Stop Buffer to lyse the cells and terminate the uptake.

-

Adding a Neutralization Buffer.

-

Adding a Detection Reagent that measures the amount of intracellular 2-deoxyglucose-6-phosphate (2DG6P).

-

-

-

Measurement and Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of glucose uptake inhibition relative to the vehicle control.

-

Determine the IC50 value for the inhibition of glucose uptake.

-

Anticancer Activity: Exploiting Metabolic Vulnerabilities

Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making them particularly vulnerable to disruptions in glucose metabolism. 5-Thio-D-glucopyranose has demonstrated anticancer properties, particularly against hypoxic tumor cells.[6]

Mechanism of Action: Induction of Oxidative Stress

The primary anticancer mechanism of 5-Thio-D-glucopyranose is the induction of oxidative stress.[7][8] Studies have shown that it leads to an increase in cellular reactive oxygen species (ROS) and causes oxidative DNA lesions in cancer cells.[7][8] This effect is more pronounced in a low-glucose environment, highlighting its role in glucose metabolism interference.[7] The generation of ROS is thought to be correlated with the increased expression of NADPH oxidase 5 (NOX5).[7] The resulting oxidative stress can trigger downstream signaling pathways leading to cell death. While specific IC50 values for 5-Thio-D-glucopyranose are not consistently reported across a wide range of cancer cell lines in the readily available literature, its cytotoxic effects have been established, particularly in hypoxic mastocytoma cells.[6]

Signaling Pathway: 5-Thio-D-glucopyranose-Induced Oxidative Stress

Caption: Proposed signaling pathway of 5-Thio-D-glucopyranose-induced cell death in cancer cells.

Experimental Protocol: Assessment of Oxidative Stress

This protocol outlines a method to measure intracellular ROS levels in cancer cells treated with 5-Thio-D-glucopyranose using a fluorescent probe.

Materials and Reagents:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium

-

5-Thio-D-glucopyranose

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

-

Phosphate-buffered saline (PBS)

-

96-well black-walled, clear-bottom tissue culture plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well black-walled plate and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 5-Thio-D-glucopyranose for the desired time period (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.

-

-

Staining with DCFDA:

-

Remove the treatment medium and wash the cells with PBS.

-

Add DCFDA solution (typically 10 µM in PBS) to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Measurement of Fluorescence:

-

Wash the cells with PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Quantify the fold increase in ROS production in treated cells compared to the vehicle control.

-

Antiviral Activity: An Emerging Area of Investigation

Thiosugars, as a class, have been investigated for their potential antiviral activities.[3] The rationale behind this is that many viruses rely on host cell glycosylation processes for the proper folding and function of their envelope proteins, which are crucial for viral entry and replication.

Potential Mechanisms of Action

The antiviral mechanism of 5-Thio-D-glucopyranose is not as well-defined as its other biological activities. However, it is hypothesized that by interfering with cellular glycosylation pathways, it could lead to the production of misfolded or non-functional viral glycoproteins. This could impair viral assembly, release, and infectivity. Further research is needed to elucidate the specific viral targets and the precise mechanism of action. Currently, specific EC50 values for 5-Thio-D-glucopyranose against common viruses are not widely reported in the literature, representing a significant area for future investigation.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general method to screen for the antiviral activity of 5-Thio-D-glucopyranose by measuring the reduction of virus-induced cell death.

Materials and Reagents:

-

Host cell line permissive to the virus of interest (e.g., MDCK for influenza virus)

-

Virus stock of known titer

-

Cell culture medium

-

5-Thio-D-glucopyranose

-

Positive control antiviral drug

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

-

-

Infection and Treatment:

-

Prepare serial dilutions of 5-Thio-D-glucopyranose in infection medium (low-serum medium).

-

Remove the growth medium from the cells and add the compound dilutions.

-

Add the virus at a predetermined multiplicity of infection (MOI).

-

Include cell control (no virus, no compound), virus control (virus, no compound), and positive control wells.

-

-

Incubation:

-

Incubate the plate at 37°C until significant cytopathic effect is observed in the virus control wells (typically 2-4 days).

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of protection from CPE for each compound concentration.

-

Determine the EC50 (the concentration that protects 50% of cells from virus-induced death) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).

-

Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window.

-

Summary of Quantitative Data

The following table summarizes the available quantitative data on the biological activities of 5-Thio-D-glucopyranose. It is important to note that for some activities, specific quantitative data is limited in the currently available literature, highlighting areas for future research.

| Biological Activity | Parameter | Value | Organism/Cell Line | Reference |

| α-Glucosidase Inhibition | % Inhibition | 48% at 8 mM | Rat intestinal α-glucosidase | [3] |

| Glucose Transport Inhibition | Ki (vs. D-galactose) | 4.8 mM | Rabbit kidney-cortex slices | [4][5] |

| Ki (vs. methyl α-D-glucopyranoside) | 9.7 mM | Rabbit kidney-cortex slices | [4][5] | |

| Anticancer Activity | Cytotoxicity | Effective against hypoxic cells | Murine mastocytoma cells | [6] |

| Antiviral Activity | EC50 | Data not available | - | - |

Conclusion and Future Directions

5-Thio-D-glucopyranose is a versatile molecule with a range of biological activities stemming from its ability to mimic and interfere with D-glucose metabolism. Its roles as a glycosidase inhibitor, a modulator of glucose transport, and an inducer of oxidative stress in cancer cells have been established, making it a valuable tool for research and a lead compound for therapeutic development.

Future research should focus on several key areas:

-

Comprehensive Kinetic Studies: A detailed kinetic analysis of 5-Thio-D-glucopyranose against a panel of human glycosidases is needed to fully understand its inhibitory profile and therapeutic potential in metabolic diseases.

-

Elucidation of Transporter Specificity: Investigating the binding affinities of 5-Thio-D-glucopyranose for specific GLUT and SGLT isoforms will provide a clearer picture of its effects on glucose transport in different tissues.

-

In-depth Cancer Biology Studies: Further exploration of the signaling pathways activated by 5-Thio-D-glucopyranose-induced oxidative stress in various cancer types will be crucial for its development as an anticancer agent. This includes obtaining comprehensive IC50 data across multiple cancer cell lines.

-

Antiviral Mechanism and Spectrum: A concerted effort is required to identify the specific viral targets of 5-Thio-D-glucopyranose and to determine its efficacy (EC50 values) against a range of clinically relevant viruses.

By addressing these questions, the scientific community can unlock the full potential of 5-Thio-D-glucopyranose as both a powerful research tool and a novel therapeutic agent.

References

-

Czubatka-Bienkowska, A., Macieja, A., Sarnik, J., Witczak, Z. J., & Poplawski, T. (2017). The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3. Bioorganic & Medicinal Chemistry Letters, 27(5), 1210–1214. [Link]

-

Ueda, A., Pi, J., Makura, Y., Tanaka, M., & Uenishi, J. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances, 10(16), 9493–9499. [Link]

-

DrugFuture. (n.d.). 5-Thio-D-glucose. Retrieved from [Link]

-

Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by 5-thio-D-glucopyranose. Biochemical Journal, 130(4), 919–925. [Link]

-

Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 57(3), 603–605. [Link]

-

Ritter, R. C., & Slusser, P. G. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141–E144. [Link]

-

Whistler, R. L., & Hoffman, D. J. (1968). Diabetogenic action of 5-thio-D-glucopyranose in rats. Biochemistry, 7(12), 4479–4483. [Link]

-

Korytnyk, W., Angelino, N., Dodson-Simmons, O., Hanchak, M., Madson, M., & Valentekovic-Horvath, S. (1983). Synthesis and conformation of 5-thio-D-glucal, an inhibitor of glycosidases. Carbohydrate Research, 113(1), 166–171. [Link]

-

PubChem. (n.d.). 5-Thio-D-glucopyranose. Retrieved from [Link]

-

Chen, W., & Whistler, R. L. (1975). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. Archives of Biochemistry and Biophysics, 169(1), 392–396. [Link]

-

Tannock, I. F., Guttman, P., & Rauth, A. M. (1983). Failure of 2-Deoxy-d-glucose and 5-Thio-d-glucose to Kill Hypoxic Cells of Two Murine Tumors. Cancer Research, 43(3), 980–983. [Link]

-

Song, C. W., Clement, J. J., & Levitt, S. H. (1976). Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells. Journal of the National Cancer Institute, 57(3), 603–605. [Link]

-

Whistler, R. L., & Lake, W. C. (1972). Inhibition of cellular transport processes by 5-thio-D-glucopyranose. Biochemical Journal, 130(4), 919–925. [Link]

-

Scientific Laboratory Supplies. (n.d.). 5-Thio-D-glucose, >=98.0% (HPLC). Retrieved from [Link]

Sources

- 1. Preferential cytotoxicity of 5-thio-D-glucose against hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NADPH Oxidase 5 (NOX5) Suppresses High Glucose-Induced Oxidative Stress, Inflammation and Extracellular Matrix Accumulation in Human Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. edoc.rki.de [edoc.rki.de]

- 6. deepdyve.com [deepdyve.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

fundamental mechanism of action of 5-Thio-D-glucopyranose

An In-Depth Technical Guide to the Fundamental Mechanism of Action of 5-Thio-D-glucopyranose

Abstract

5-Thio-D-glucopyranose, a structural analog of D-glucose where the ring oxygen is replaced by a sulfur atom, has emerged as a critical tool in biochemical and physiological research. Its unique properties allow it to act as a competitive inhibitor of glucose transport and metabolism, leading to significant physiological effects. This guide provides a comprehensive overview of the fundamental mechanisms of action of 5-Thio-D-glucopyranose, detailing its impact on cellular transport systems, enzymatic pathways, and overall glucose homeostasis. We will explore its role as a competitive inhibitor of glucose transporters, its effects on key metabolic enzymes such as α-glucosidase, and its resulting diabetogenic and anti-fertility properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this potent glucose analog.

Introduction: The Significance of a Sulfur Substitution

The substitution of the endocyclic oxygen with a sulfur atom in the pyranose ring of D-glucose to form 5-Thio-D-glucopyranose creates a molecule with similar steric properties to its natural counterpart but with altered electronic characteristics.[1] This subtle yet profound change is the basis for its biological activities. The sulfur atom's larger size and different electronegativity compared to oxygen do not significantly alter the molecule's conformation, allowing it to be recognized by glucose binding sites on transporters and enzymes.[2][3] However, its subsequent metabolic processing is hindered, leading to a cascade of inhibitory effects.

Core Mechanism I: Competitive Inhibition of Cellular Glucose Transport

A primary mechanism of action for 5-Thio-D-glucopyranose is its interference with cellular glucose transport. It competitively inhibits both active and facilitated glucose transport systems.

Active Transport Inhibition

In tissues like the kidney cortex, 5-Thio-D-glucopyranose is actively transported into cells via sodium-dependent glucose cotransporters (SGLTs).[2][3] It exhibits saturation kinetics, with a reported K_m value of 2.4 mM.[2][3] Its uptake is sensitive to phlorrhizin, a classic SGLT inhibitor, and is dependent on both sodium ions and energy.[2][3] Furthermore, it acts as a competitive inhibitor of the transport of other sugars like D-galactose and methyl α-D-glucopyranoside, with K_i values of 4.8 mM and 9.7 mM, respectively.[2][3] This competitive inhibition reduces the cellular uptake of glucose and other essential sugars in these tissues.

Facilitated Diffusion Inhibition

In tissues such as muscle, 5-Thio-D-glucopyranose is taken up via facilitated diffusion through glucose transporters (GLUTs).[2][3] It also competitively inhibits the transport of other sugars like D-xylose in these tissues.[2][3] The ability of 5-Thio-D-glucopyranose to compete with glucose for both active and facilitated transport is a cornerstone of its physiological effects, leading to reduced intracellular glucose availability.

Experimental Workflow: Assessing Competitive Inhibition of Glucose Transport

Caption: Workflow for determining competitive inhibition of glucose transport by 5-Thio-D-glucopyranose.

Core Mechanism II: Enzymatic Inhibition and Metabolic Disruption

Once inside the cell, 5-Thio-D-glucopyranose can interfere with key metabolic pathways by inhibiting enzymes that normally process glucose.

Inhibition of α-Glucosidase

5-Thio-D-glucopyranose has been reported to be a weak to moderate inhibitor of α-glucosidase.[4] This enzyme is crucial for the breakdown of disaccharides like sucrose into monosaccharides for absorption.[4] While not as potent as dedicated α-glucosidase inhibitors like acarbose, this activity contributes to its overall effect on carbohydrate metabolism.[4] For instance, one study showed 48% inhibition of rat intestinal α-glucosidase at a concentration of 8 mM.[4]

Impact on Glycogen Metabolism

The dysregulation of glucose homeostasis by 5-Thio-D-glucopyranose suggests an impact on glycogen metabolism. While direct, potent inhibition of glycogen phosphorylase by 5-Thio-D-glucopyranose itself is not extensively detailed in the provided results, the structural class of C-glucosyl-based analogues are being investigated as inhibitors of this enzyme. Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[5][6] By disrupting glucose availability and potentially interacting with enzymes in this pathway, 5-Thio-D-glucopyranose contributes to altered glycogen storage and mobilization.

Disruption of Glycolysis and the Hexosemonophosphate Shunt

Studies in mouse small intestine have demonstrated that 5-Thio-D-glucopyranose inhibits the utilization of D-glucose.[7] It causes a time- and dose-dependent inhibition of CO2 production from both D-[1-14C]glucose and D-[6-14C]glucose, indicating interference with both the hexosemonophosphate (HMP) shunt and aerobic glycolysis.[7] The HMP shunt is inhibited by approximately 60% at a concentration of 11.0 mM.[7] This disruption of core glucose metabolic pathways is a key contributor to its diabetogenic effect.[7]

Signaling Pathway: Disruption of Glucose Metabolism by 5-Thio-D-glucopyranose

Caption: Competitive inhibition of glucose transport and subsequent disruption of intracellular metabolic pathways.

Physiological Consequences

The combined effects of transport inhibition and metabolic disruption lead to significant physiological outcomes.

Diabetogenic Effects

The most prominent effect of 5-Thio-D-glucopyranose administration is a diabetogenic state, characterized by hyperglycemia and glucosuria.[1][8][9] By inhibiting glucose uptake into cells and its subsequent metabolism, 5-Thio-D-glucopyranose causes an increase in blood glucose levels.[7][8] This effect is potent, with plasma glucose concentrations rising to levels 3 to 4.6 times higher than those induced by equimolar doses of 2-deoxy-D-glucose.[8]

Table 1: Kinetic Parameters of 5-Thio-D-glucopyranose Transport and Inhibition

| Parameter | Value | Tissue/System | Reference |

| K_m (for transport) | 2.4 mM | Rabbit kidney cortex | [2][3] |

| V_max (for transport) | 70 µmol/h per g of cell water | Rabbit kidney cortex | [2][3] |

| K_i (vs. D-galactose) | 4.8 mM | Rabbit kidney cortex | [2][3] |

| K_i (vs. methyl α-D-glucopyranoside) | 9.7 mM | Rabbit kidney cortex | [2][3] |

Effects on Spermatogenesis and Fertility

5-Thio-D-glucopyranose also exhibits anti-fertility effects in males. It has been shown to inhibit protein biosynthesis in immature spermatids in a concentration-dependent manner.[10] This inhibition occurs at doses that also lead to the arrest of spermatogenesis, suggesting a direct link between the disruption of metabolic processes in these cells and impaired fertility.[10]

Conclusion

The is multifaceted, stemming from its structural similarity to D-glucose. Its ability to act as a competitive substrate and inhibitor for glucose transporters is a primary driver of its physiological effects. This is compounded by its inhibitory action on key metabolic enzymes, leading to a significant disruption of glucose homeostasis. These well-characterized mechanisms make 5-Thio-D-glucopyranose an invaluable tool for studying glucose metabolism and have paved the way for its investigation in various therapeutic contexts. For researchers and drug development professionals, a thorough understanding of these core principles is essential for leveraging the unique properties of this glucose analog.

References

-

Inhibition of cellular transport processes by 5-thio-D-glucopyranose. PubMed. [Link]

-

Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Publishing. [Link]

-

Inhibition of cellular transport processes by 5-thio-d-glucopyranose. PMC - NIH. [Link]

-

Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. PubMed. [Link]

-

5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. PubMed. [Link]

-

Inhibition of Cellular Transport Processes by 5-Thio-D-glucopyranose. CORE. [Link]

-

Inhibition by 5-thio-D-glucopyranose of protein biosynthesis in vitro in spermatids from rat testis. PubMed. [Link]

-

Diabetogenic action of 5-thio-D-glucopyranose in rats. ACS Publications. [Link]

-

Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase. PMC - PubMed Central. [Link]

-

Glycogen phosphorylase. Wikipedia. [Link]

-

Glycogen Phosphorylase. Proteopedia. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Inhibition of cellular transport processes by 5-thio-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cellular transport processes by 5-thio-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 5. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]

- 7. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition by 5-thio-D-glucopyranose of protein biosynthesis in vitro in spermatids from rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of 5-Thio-D-glucopyranose: A Guide for Researchers

An In-Depth Technical Guide

Abstract: 5-Thio-D-glucopyranose (5TG) is a structural analog of D-glucose where the endocyclic oxygen is replaced by a sulfur atom. This modification grants it unique biochemical properties, making it a valuable tool for studying glucose transport and metabolism, as well as a candidate for therapeutic development, particularly in oncology. However, its utility is intrinsically linked to its toxicological profile. This guide provides a comprehensive overview of the preliminary toxicity of 5-Thio-D-glucopyranose, synthesizing data from foundational studies. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of known effects but also the rationale behind suggested experimental protocols for its evaluation. We will delve into its mechanisms of action, present established in vitro and in vivo data, and provide detailed methodologies for key toxicological assays.

Introduction: The Chemical and Biological Context of 5-Thio-D-glucopyranose

5-Thio-D-glucopyranose is a synthetic monosaccharide analog that has garnered significant interest due to its ability to competitively interact with biological systems dependent on D-glucose.[1][2][3] Its structural similarity allows it to be recognized by glucose transporters, but the presence of the sulfur heteroatom prevents it from being metabolized in the same manner as glucose, leading to a range of biological effects.[2][3] These effects include the disruption of glucose metabolism, selective toxicity towards hypoxic cells, and potential interference with reproductive processes.[3][4][5] Understanding the toxicological characteristics of 5TG is therefore a critical prerequisite for its safe and effective application in research and potential clinical settings.

Chemical Identity:

Core Mechanisms of Toxicity

The toxic effects of 5-Thio-D-glucopyranose are not attributable to a single, isolated action but rather to a cascade of interconnected cellular events stemming from its identity as a glucose mimetic.

-

Competitive Inhibition of Glucose Transport and Metabolism: 5TG is actively transported into cells via glucose transporters.[2] Once inside, it cannot be readily phosphorylated by hexokinase, leading to an inhibition of glycolysis and the hexosemonophosphate shunt.[5] This disruption of cellular energy pathways is a primary contributor to its cytotoxic effects, particularly in cells with high glucose dependence, such as cancer cells. This interference with glucose utilization is also believed to be a contributing factor to its observed diabetogenic and hyperglycemic effects in vivo.[2][5][8]

-

Induction of Oxidative Stress: Studies have shown that 5TG can induce the generation of reactive oxygen species (ROS) within cells.[9] This increase in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and, most critically, DNA.

-

Genotoxicity: The induction of ROS by 5TG has been directly linked to genotoxic effects, specifically the formation of oxidative DNA lesions.[9] In HeLa cancer cells, this process was associated with an increased expression of NADPH oxidase 5 (NOX5).[9] Such DNA damage, if not repaired, can lead to mutations, chromosomal aberrations, and ultimately, apoptosis or neoplastic transformation.

-

Selective Toxicity to Hypoxic Cells: A key characteristic of 5TG is its enhanced toxicity under low-oxygen (hypoxic) conditions.[4] Hypoxic cells are more reliant on anaerobic glycolysis for energy, making them particularly vulnerable to a glycolytic inhibitor like 5TG. This property has driven interest in its use as a potential anticancer agent, as solid tumors often contain hypoxic regions.[4][10]

Below is a diagram illustrating the interplay of these toxicological mechanisms.

Sources

- 1. 5-Thio-D-glucose - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Inhibition of cellular transport processes by 5-thio-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Thio-D-glucose [drugfuture.com]

- 4. On the specific toxicity of 5-thio-D-glucose to hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Thio-D-glucopyranose | C6H12O5S | CID 307185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. radiationresearch [radiation-research.kglmeridian.com]

The Scarcity and Significance of Thiosugars in Nature: A Technical Guide on the Natural Occurrence of 5-Thio-D-glucopyranose Congeners

Abstract

The Elusive Nature of 5-Thio-D-glucopyranose in the Natural World

The substitution of the endocyclic oxygen with a sulfur atom in a pyranose ring gives rise to a thiosugar, a modification that dramatically alters the chemical and biological properties of the parent carbohydrate. While synthetic chemists have explored a vast landscape of thiosugar derivatives, nature has been remarkably conservative in its adoption of this structural motif.

It is critical for researchers to understand that 5-thio-D-glucopyranose and its derivatives are exceptionally rare in nature .[1] Extensive literature surveys and natural product screening efforts have not yielded significant evidence of their widespread natural occurrence. This scarcity underscores the unique enzymatic machinery required for their biosynthesis, which does not appear to be broadly distributed across kingdoms of life. The focus of this guide, therefore, shifts to the well-documented instances of naturally occurring thiosugars, which, although few, are of profound scientific interest. The most prominent of these are 5-thio-D-mannose and the structurally unique salacinol and its congeners.[1][2]

Salacinol and its Analogs: A New Frontier in α-Glucosidase Inhibition

The most compelling examples of naturally occurring thiosugars are salacinol and its related compounds, isolated from plants of the genus Salacia (family Celastraceae). These plants have a long history of use in traditional medicine, particularly in Ayurveda, for the management of diabetes.[3][4]

Natural Sources and Isolation

Salacinol and its analogs, including kotalanol and neokotalanol, have been primarily isolated from the roots and stems of Salacia species such as Salacia reticulata, Salacia oblonga, and Salacia chinensis.[3][5] The isolation of these highly polar, zwitterionic molecules is a non-trivial process that necessitates a bioassay-guided fractionation approach.

Experimental Protocol: Bioassay-Guided Isolation of Salacinol from Salacia reticulata

-

Extraction: Dried and powdered root material of S. reticulata is subjected to exhaustive extraction with 80% aqueous methanol. This solvent choice is critical for efficiently extracting the polar sulfonium compounds.

-

Solvent Partitioning: The resulting crude extract is partitioned between n-hexane, chloroform, ethyl acetate, and water. The α-glucosidase inhibitory activity is consistently concentrated in the aqueous layer, guiding the subsequent purification steps.

-

Initial Chromatographic Separation: The active aqueous fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of water to methanol. Fractions are monitored for their inhibitory activity against α-glucosidase (e.g., rat intestinal maltase and sucrase).

-

Further Purification: The most active fractions are then purified by a series of chromatographic techniques, including silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilylated (ODS) silica gel column.

-

Final Isolation: Final purification is typically achieved through repeated preparative HPLC, yielding the pure salacinol and its analogs.[5]

The causality behind this multi-step protocol lies in the progressive enrichment of the target compounds based on their polarity and specific biological activity. The initial solvent partitioning removes non-polar constituents, while the subsequent chromatographic steps separate the highly polar, active compounds from other water-soluble metabolites.

Unique Structural Features

Salacinol possesses a remarkable and unprecedented structure for a natural product: a thiosugar sulfonium sulfate inner salt.[3][4] The core of the molecule is a 1,4-anhydro-4-thio-D-arabinitol sulfonium ion, which is linked to a sulfated polyol side chain. This unique zwitterionic nature is central to its biological activity.

Biosynthesis

The biosynthetic pathway of salacinol is an active area of research. It is hypothesized that its formation involves the enzymatic coupling of a 1,4-dideoxy-1,4-epithio-D-arabinitol intermediate with a sulfated C4 polyol. The incorporation of sulfur is likely mediated by radical S-adenosylmethionine (SAM) enzymes, which are known to catalyze a wide range of challenging biochemical transformations.[6]

Biological Activity and Mechanism of Action

Salacinol and its analogs are potent inhibitors of α-glucosidases, enzymes that break down complex carbohydrates into glucose in the small intestine.[3][7] By inhibiting these enzymes, salacinol slows down the absorption of glucose, thereby reducing postprandial hyperglycemia. This mechanism of action is similar to that of clinically used antidiabetic drugs like acarbose and voglibose.[3]

The inhibitory potency of salacinol is attributed to its unique thiosugar sulfonium structure, which mimics the transition state of the glycosidic bond cleavage reaction catalyzed by α-glucosidases. The positively charged sulfur atom plays a crucial role in binding to the enzyme's active site.

Table 1: α-Glucosidase Inhibitory Activity of Salacinol and its Analogs

| Compound | Target Enzyme | IC50 (µM) |

| Salacinol | Human Maltase | 3.9 - 4.9 |

| Kotalanol | Human Maltase | 3.9 - 4.9 |

| Neokotalanol | Human Maltase | 3.9 - 4.9 |

| Acarbose | Human Maltase | ~4.0 |

| Voglibose | Human Maltase | ~0.2 |

Data compiled from multiple sources for comparative purposes.[3]

Structure-Activity Relationship

Structure-activity relationship (SAR) studies have revealed that the intact 5-membered thiosugar ring of salacinol is essential for its potent α-glucosidase inhibitory activity.[4][8] Analogs with a cleaved or truncated thiosugar ring were found to be inactive, highlighting the critical role of the cyclic sulfonium ion in enzyme binding.[4][8]

5-Thio-D-mannose: A Rare Natural Thiosugar

While less is known about its natural occurrence compared to salacinol, 5-thio-D-mannose has been identified as a naturally occurring thiosugar.[1][2] Its presence is noted in the LOTUS (Natural Products Occurrence Database), although specific plant or microbial sources are not extensively documented in readily available literature.[9]

D-mannose itself is a C-2 epimer of glucose and is found in various fruits and is also produced endogenously in the human body.[10][11][12][13] It plays a role in several physiological processes, and its derivatives are of interest for their potential therapeutic applications.[11] The natural occurrence of its 5-thio analog suggests the existence of specific enzymatic pathways for its production, which warrant further investigation.

Methodologies for Structural Elucidation

The characterization of novel thiosugars relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the connectivity and stereochemistry of the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Future Perspectives and Conclusion

The study of naturally occurring thiosugars is a small but fascinating field with significant potential for drug discovery. The extreme rarity of 5-thio-D-glucopyranose derivatives in nature highlights the specialized biological machinery required for their synthesis. Salacinol and its analogs stand out as remarkable examples of nature's ingenuity, offering a unique molecular scaffold for the development of new antidiabetic agents. Further exploration of the biosynthesis of these compounds could unveil novel enzymatic tools for the chemoenzymatic synthesis of other thiosugar derivatives. The continued investigation into the natural world for these rare sulfur-containing carbohydrates promises to yield new insights into biochemistry and inspire the development of novel therapeutics.

Visualizations

Logical Flow of Bioassay-Guided Isolation

Caption: Bioassay-guided isolation workflow for salacinol.

Structural Relationship of Salacinol and its Analogs

Sources

- 1. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 2. Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salacinol and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]

- 5. A review of antidiabetic active thiosugar sulfoniums, salacinol and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Salacinol | 200399-47-9 | >98% [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Thio-d-mannose | C6H12O5S | CID 20847505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vitamanufacture.co.uk [vitamanufacture.co.uk]

- 13. chronicutiinfo.com [chronicutiinfo.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of 5-Thio-D-glucopyranose

Introduction